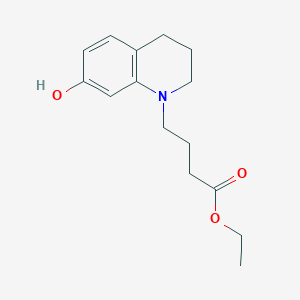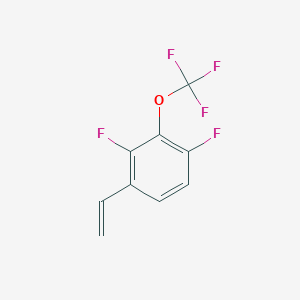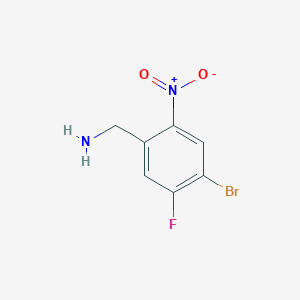
4-Bromo-5-fluoro-2-nitrobenzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-fluoro-2-nitrobenzylamine is an organic compound with the molecular formula C7H6BrFN2O2 It is a derivative of benzylamine, featuring bromine, fluorine, and nitro substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-nitrobenzylamine typically involves multi-step reactions starting from benzene derivatives. The process includes:
Nitration: Introduction of the nitro group to the benzene ring.
Bromination: Addition of the bromine atom.
Fluorination: Introduction of the fluorine atom.
Amination: Conversion of the nitro group to an amine group.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration, bromination, and amination processes under controlled conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-5-fluoro-2-nitrobenzylamine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Halogen exchange reactions, such as replacing bromine with another halogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products:
Oxidation: Formation of 4-Bromo-5-fluoro-2-nitrobenzoic acid.
Reduction: Formation of 4-Bromo-5-fluoro-2-aminobenzylamine.
Substitution: Formation of 4-Iodo-5-fluoro-2-nitrobenzylamine.
Applications De Recherche Scientifique
4-Bromo-5-fluoro-2-nitrobenzylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-fluoro-2-nitrobenzylamine involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups (bromine, fluorine, and nitro) on the benzene ring can influence its reactivity and binding affinity. The compound may act as an inhibitor or modulator of specific biochemical pathways, depending on its structural configuration and functional groups.
Comparaison Avec Des Composés Similaires
4-Bromo-2-fluoroaniline: Similar structure but lacks the nitro group.
4-Bromo-5-fluoro-2-nitrotoluene: Similar structure but has a methyl group instead of an amine group.
4-Bromo-2,5-difluorobenzoic acid: Similar structure but has a carboxylic acid group instead of an amine group.
Uniqueness: 4-Bromo-5-fluoro-2-nitrobenzylamine is unique due to the combination of bromine, fluorine, and nitro substituents on the benzene ring, along with the presence of an amine group. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H6BrFN2O2 |
|---|---|
Poids moléculaire |
249.04 g/mol |
Nom IUPAC |
(4-bromo-5-fluoro-2-nitrophenyl)methanamine |
InChI |
InChI=1S/C7H6BrFN2O2/c8-5-2-7(11(12)13)4(3-10)1-6(5)9/h1-2H,3,10H2 |
Clé InChI |
LPEQNLGIBXZGAH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-4-[2-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)ethyl]-5,6,7,8-tetrahydro-2-naphthalenecarboxylic Acid](/img/structure/B13433858.png)
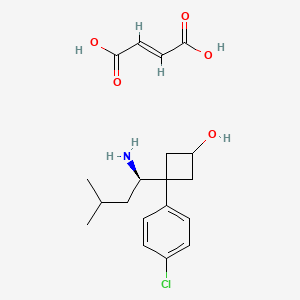
![(E)-1-(3,4-dimethoxyphenyl)-3-(9H-pyrido[3,4-b]indol-1-yl)prop-2-en-1-one](/img/structure/B13433868.png)
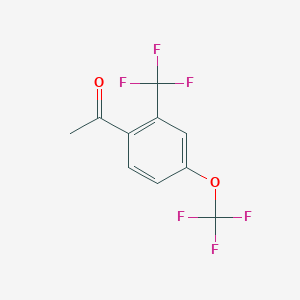
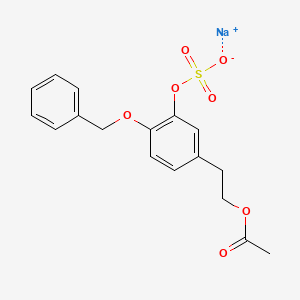
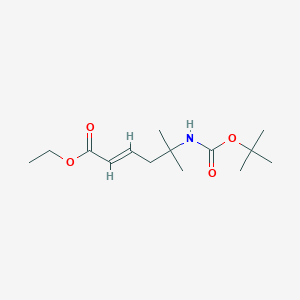
![Methyl 2-[2-[(2,5-Dimethylphenoxy)methyl]phenyl]-2-(hydroxy)acetic Acid Ester](/img/structure/B13433881.png)
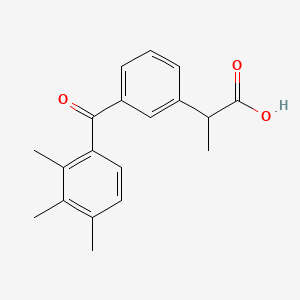
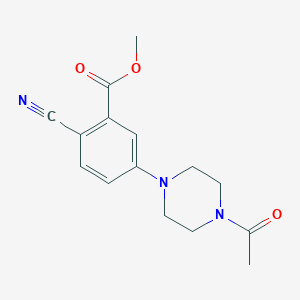
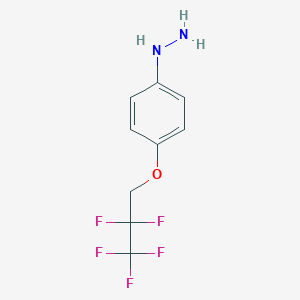
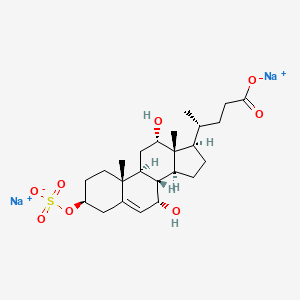
![2-[(2S,3E)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B13433904.png)
